molecular formula C23H21ClN4O4S B3396523 5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide CAS No. 1019096-29-7

5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Cat. No. B3396523
M. Wt: 485 g/mol
InChI Key: ITQGSDPEHXRWQU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a complex structure. Let’s explore its various aspects:


Synthesis Analysis


Molecular Structure Analysis


The molecular formula of this compound is C~21~H~19~ClN~4~O~4~S~2~ . It contains a thiazole ring, a pyrazole ring, and a methoxybenzamide moiety. The chlorine atom is attached to the 5-position of the thiazole ring. The dimethoxyphenyl group contributes to its overall complexity.


Chemical Reactions Analysis


Without explicit data on chemical reactions involving this compound, we can only speculate about its reactivity. However, considering its functional groups (amide, methoxy, chloro), it might participate in nucleophilic substitutions, amidations, or other organic transformations.


Mechanism of Action


The mechanism of action remains elusive due to limited research. However, we can hypothesize that it may interact with biological targets related to its structural features. Further studies are necessary to uncover its precise mode of action.


Physical and Chemical Properties Analysis



  • Solubility : Investigating its solubility in various solvents would provide insights into its practical applications.

  • Melting Point : Determining the melting point can reveal its stability and crystalline nature.

  • Stability : Assessing its stability under different conditions (pH, temperature, light) is crucial.

  • Spectroscopic Data : Obtaining NMR, IR, and UV-Vis spectra would aid in structural confirmation.


Safety and Hazards


As of now, there are no specific safety data available for this compound. However, standard precautions should apply when handling any chemical substance. Consult relevant safety guidelines and use appropriate protective equipment.


Future Directions



  • Biological Studies : Investigate its potential as a drug candidate by assessing its activity against specific targets.

  • Structure-Activity Relationship (SAR) : Explore analogs to understand the impact of structural modifications.

  • Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.

  • Toxicology : Conduct toxicity studies to evaluate its safety profile.


properties

IUPAC Name

5-chloro-N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4S/c1-13-9-21(26-22(29)16-11-15(24)6-8-18(16)30-2)28(27-13)23-25-17(12-33-23)14-5-7-19(31-3)20(10-14)32-4/h5-12H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQGSDPEHXRWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
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5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
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5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
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5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
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5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
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5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide

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